3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride
Overview
Description
3-(6-Chloro-9H-purin-9-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClN5·HCl It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chloro group at the 6-position of the purine ring and a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloropurine.
Alkylation: The 6-chloropurine undergoes alkylation with 3-bromopropan-1-amine to form 3-(6-chloro-9H-purin-9-yl)propan-1-amine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-9H-purin-9-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(6-Chloro-9H-purin-9-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amine side chain play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A precursor in the synthesis of 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride.
Adenine Derivatives: Compounds with similar purine structures but different substituents.
Purine Nucleosides: Such as adenosine and guanosine, which have similar core structures but different functional groups.
Uniqueness
This compound is unique due to the presence of both a chloro group and a propan-1-amine side chain, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(6-chloropurin-9-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-7-6-8(12-4-11-7)14(5-13-6)3-1-2-10;/h4-5H,1-3,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXUAESBXZIWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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